Triethylaluminum

Description

Properties

IUPAC Name |

triethylalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.Al/c3*1-2;/h3*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOITXYVAKOUIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

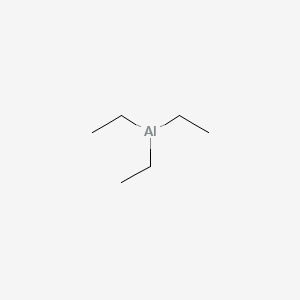

Canonical SMILES |

CC[Al](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026616 | |

| Record name | Triethylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum triethyl appears as a colorless liquid. Flammable gas is produced on contact with water. (USCG, 1999), Liquid, Colorless liquid; [CHRIS] Ignites in air and reacts violently with water; [Sullivan, p. 979] | |

| Record name | ALUMINUM TRIETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

367.9 °F at 760 mmHg (USCG, 1999), 194 °C | |

| Record name | ALUMINUM TRIETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-63 °F (NFPA, 2010), -63 °F (-53 °C) | |

| Record name | ALUMINUM TRIETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with saturated hydrocarbons | |

| Record name | TRIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.836 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.832 @ 25 °C | |

| Record name | ALUMINUM TRIETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 2.6X10-2 mm Hg @ 25 °C /Extrapolated/ | |

| Record name | Triethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

97-93-8 | |

| Record name | ALUMINUM TRIETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H426E9H3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-51 °F (USCG, 1999), -52.5 °C (freezing point) | |

| Record name | ALUMINUM TRIETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Triethylaluminum

For Researchers, Scientists, and Drug Development Professionals

Triethylaluminum (TEAL) is a highly versatile and reactive organoaluminum compound with significant applications in industrial and academic research. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling procedures, tailored for professionals in chemistry and drug development.

Core Chemical and Physical Properties

This compound, with the chemical formula Al₂(C₂H₅)₆, exists as a dimer at room temperature, featuring bridging ethyl groups.[1] It is a colorless, pyrophoric liquid that ignites spontaneously upon contact with air and reacts violently with water.[1][2] Due to its hazardous nature, it requires specialized handling techniques under an inert atmosphere.[3][4]

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling and use in various applications. Below is a summary of its key physical properties.

| Property | Value | References |

| Molecular Formula | C₆H₁₅Al (monomer) | [2] |

| Molecular Weight | 114.16 g/mol (monomer) | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -50 °C (-58 °F) | [5] |

| Boiling Point | 128-130 °C (262-266 °F) at 50 mmHg | [1][5] |

| Density | 0.832 g/cm³ at 25 °C | [6] |

| Vapor Pressure | 1 mmHg at 62.2 °C | [5] |

| Flash Point | -18 °C (-0.4 °F) | [5] |

| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. Reacts violently with water. | [6] |

| Viscosity | 2.5 mPa·s at 25 °C | [6] |

Thermodynamic Properties of this compound

The thermodynamic data for this compound highlights its high energy content and reactivity.

| Property | Value | References |

| Heat of Formation (liquid, 25 °C) | -218 kJ/mol | [6] |

| Heat of Combustion (25 °C) | -5105.70 ± 2.90 kJ/mol | [1] |

| Heat of Vaporization | 536 J/g | [6] |

| Heat of Hydrolysis (25 °C) | 4619 J/g | [6] |

| Specific Heat (57 °C) | 2.226 J/g·°C | [6] |

Reactivity Profile

This compound is a potent Lewis acid and a strong alkylating and reducing agent. Its reactivity is dominated by the polarized aluminum-carbon bonds, which render the ethyl groups nucleophilic and basic.

Reactivity with Air and Water

TEAL is extremely pyrophoric and ignites spontaneously upon exposure to air.[1] It also reacts explosively with water, producing ethane (B1197151) and aluminum hydroxide.[1][2] These reactions are highly exothermic and present significant safety hazards.

Reactivity with Protic Reagents

TEAL reacts vigorously with protic compounds such as alcohols, amines, and terminal alkynes. The reaction involves the protonolysis of the Al-C bond, leading to the formation of ethane and the corresponding aluminum alkoxide, amide, or acetylide.[1] The reactivity with primary and secondary amines can be influenced by steric hindrance.[7][8]

Role in Ziegler-Natta Polymerization

A primary industrial application of TEAL is as a co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene (B1197577) and propylene.[9][10] In this process, TEAL serves multiple functions:

-

Activation of the Transition Metal Catalyst: It alkylates the transition metal center (e.g., titanium) and reduces it to a lower oxidation state, creating the active catalytic species.[9][11]

-

Scavenging of Impurities: It reacts with and removes impurities like water and oxygen from the reaction system, which would otherwise deactivate the catalyst.[1]

The polymerization proceeds via the Cossee-Arlman mechanism, involving the coordination of the olefin to the vacant site on the transition metal, followed by migratory insertion into the metal-alkyl bond.[12]

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Applications in Organic Synthesis

Beyond polymerization, TEAL is a valuable reagent in various organic transformations:

-

Alkylation Reactions: It can act as an ethylating agent for various electrophiles.

-

Reduction of Carbonyl Compounds: It can reduce esters and ketones, although its reactivity is generally lower than that of dedicated reducing agents like lithium aluminum hydride.[13]

-

Synthesis of Other Organoaluminum Compounds: TEAL is a precursor for the synthesis of other organoaluminum reagents, such as diethylaluminum cyanide.[1]

-

Aufbau Reaction: It is used in the "Aufbau" (growth) reaction, where ethylene is oligomerized to produce long-chain alpha-olefins, which are precursors to fatty alcohols and other commercially important chemicals.[14][15]

Caption: Overview of the key reactivity and applications of this compound.

Experimental Protocols & Handling

Extreme caution must be exercised when handling this compound due to its pyrophoric nature. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[3][4] A Class D fire extinguisher for combustible metals should be readily available.[16]

General Handling and Transfer

-

Glassware and Solvents: All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous.

-

Transfer Techniques: TEAL is typically transferred using gas-tight syringes or cannulas. The container should be kept under a positive pressure of inert gas.[4]

Experimental Workflow: Ziegler-Natta Polymerization of Ethylene (Illustrative)

This protocol provides a general workflow for the polymerization of ethylene using a TiCl₄/TEAL catalyst system.

Caption: A typical experimental workflow for Ziegler-Natta polymerization of ethylene.

Quenching and Disposal

Unreacted TEAL must be carefully quenched and disposed of. This is typically done by slowly adding a less reactive alcohol, such as isopropanol, to a cooled and diluted solution of the reaction mixture, followed by the sequential addition of more reactive alcohols (e.g., ethanol, methanol) and finally water.[12][16][17] The resulting aluminum salts can then be dissolved with a mild acid.[16]

Conclusion

This compound is a powerful and versatile reagent with significant applications in polymer chemistry and organic synthesis. Its high reactivity, particularly its pyrophoric nature, necessitates stringent safety precautions and specialized handling techniques. A thorough understanding of its chemical properties and reactivity is essential for its safe and effective use in a research and development setting.

References

- 1. Triethylaluminium - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triethyl aluminum - HPMC manufacturer [hpmcmanufacturer.com]

- 4. us.metoree.com [us.metoree.com]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. askfilo.com [askfilo.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.nd.edu [chemistry.nd.edu]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. purdue.edu [purdue.edu]

An In-depth Technical Guide to the Synthesis of Triethylaluminum: Routes and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylaluminum (TEA), a pivotal organoaluminum compound, serves as a critical co-catalyst in olefin polymerization and as a versatile reagent in organic synthesis. Its industrial significance has driven the development of efficient and scalable synthetic methodologies. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, with a detailed examination of the underlying reaction mechanisms. The content is tailored for professionals in research and development, offering quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate a deeper understanding and practical application of these synthetic processes.

Introduction

This compound ((C₂H₅)₃Al), often abbreviated as TEA, is a colorless, pyrophoric liquid that exists as a dimer, Al₂(C₂H₅)₆, under standard conditions.[1] Its high reactivity and utility as a Ziegler-Natta catalyst component, a precursor for fatty alcohols, and a reagent in various chemical transformations underscore its industrial importance.[1][2] The efficient synthesis of TEA was a significant technological achievement, enabling its widespread availability. This guide will explore the two predominant industrial synthesis routes: the Ziegler Direct Process and the reduction of ethylaluminum sesquichloride.

Ziegler Direct Process for this compound Synthesis

The most effective and widely used industrial method for producing this compound is the Ziegler direct process, which involves the reaction of aluminum, hydrogen, and ethylene (B1197577).[3][4] This process can be performed in one or two stages, with the two-stage approach being favored for its higher yields.[5]

Overall Reaction

The net reaction for the Ziegler direct process is as follows:

2 Al + 3 H₂ + 6 C₂H₄ → Al₂(C₂H₅)₆[1]

Two-Stage Process Mechanism

The two-stage process separates the reaction into two distinct steps: the formation of diethylaluminum hydride and the subsequent reaction with ethylene.

Stage 1: Hydrogenation (Formation of Diethylaluminum Hydride)

In the first stage, aluminum powder is reacted with hydrogen gas in the presence of recycled this compound, which acts as a seed and solvent, to produce diethylaluminum hydride ((C₂H₅)₂AlH).[5]

-

Reaction: 2 Al + 3 H₂ + 4 Al(C₂H₅)₃ → 6 (C₂H₅)₂AlH[5]

Stage 2: Hydroalumination (Ethylation)

The diethylaluminum hydride produced in the first stage is then reacted with ethylene to yield this compound.

-

Reaction: (C₂H₅)₂AlH + C₂H₄ → (C₂H₅)₃Al[5]

The following diagram illustrates the workflow of the two-stage Ziegler process:

The mechanistic pathway for the two-stage Ziegler process is visualized below, detailing the key transformations.

Quantitative Data for the Ziegler Direct Process

The following table summarizes the key quantitative parameters for the industrial two-stage Ziegler process for this compound synthesis.

| Parameter | Stage 1: Hydrogenation | Stage 2: Ethylation | Reference(s) |

| Temperature | 130-138 °C | 50-100 °C | [5][6] |

| Pressure | 6.0-10.0 MPa (60-100 atm) | 0.4-5.0 MPa (4-50 atm) | [5][6] |

| Reactants | Aluminum powder, Hydrogen, Recycled this compound | Diethylaluminum hydride, Ethylene | [5][6] |

| Catalyst | Titanium or Zirconium (0.1-0.5 wt%) | - | [5] |

| Solvent | Recycled this compound, Paraffin (B1166041) hydrocarbon | - | [5] |

| Reaction Time | 4-7 hours | 5-6 hours | [6] |

| Yield | >90% (overall process) | >90% (overall process) |

Detailed Experimental Protocol for the Ziegler Direct Process

The following protocol is a representative example of the industrial two-stage synthesis of this compound.

Materials and Equipment:

-

High-pressure reactor equipped with a stirrer and temperature and pressure controls

-

Gas-liquid separators

-

Distillation column

-

Aluminum powder (activated)

-

Titanium or Zirconium catalyst

-

This compound (as seed)

-

High-purity hydrogen gas

-

High-purity ethylene gas

-

Inert solvent (e.g., paraffin hydrocarbon)

-

Inert gas (e.g., nitrogen) for purging

Procedure:

Stage 1: Hydrogenation

-

Slurry Preparation: In an inert atmosphere, prepare a slurry containing approximately 7 wt% activated aluminum powder, 0.1 wt% zirconium catalyst, and 45 wt% recycled this compound in a paraffin hydrocarbon solvent.[5]

-

Reactor Charging: Pump the slurry into the hydrogenation reactor, which has been purged with an inert gas.

-

Reaction Conditions: Heat the reactor to 132 °C and introduce hydrogen gas to maintain a pressure of 10 MPa.[5]

-

Reaction: Maintain these conditions with continuous stirring for 4-7 hours to facilitate the formation of diethylaluminum hydride.[6]

-

Separation: Transfer the reactor effluent to a gas-liquid separator and reduce the pressure to 3 MPa to remove excess hydrogen.[5]

Stage 2: Ethylation

-

Reactor Charging: Feed the liquid stream containing diethylaluminum hydride from the separator into the ethylation reactor.

-

Reaction Conditions: Maintain the reactor at 85 °C and introduce ethylene gas to a pressure of 3 MPa.[5]

-

Reaction: Allow the reaction to proceed for 5-6 hours, ensuring complete conversion of the diethylaluminum hydride to this compound.[6]

-

Separation: Pass the effluent through another separator to remove unreacted ethylene.

Purification:

-

Distillation: The crude this compound solution is fed into a distillation column.

-

Product Collection: Pure this compound is collected as the overhead product, while the solvent and any heavier byproducts are removed from the bottom and recycled.

Synthesis via Reduction of Ethylaluminum Sesquichloride

An alternative route to this compound involves the reduction of ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃). This method is particularly useful for producing chloride-free this compound.[7]

Overall Reaction

Ethylaluminum sesquichloride is first synthesized by reacting aluminum powder with chloroethane.[1]

-

Formation of Ethylaluminum Sesquichloride: 2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃

The sesquichloride is then reduced with an alkali metal, such as sodium, to yield this compound.

-

Reduction Reaction: 2 (C₂H₅)₃Al₂Cl₃ + 6 Na → Al₂(C₂H₅)₆ + 2 Al + 6 NaCl[1]

A simplified representation of the reduction step is:

3 (C₂H₅)₂AlCl + 3 Na → 2 (C₂H₅)₃Al + Al + 3 NaCl[8]

Reaction Mechanism

The reduction of ethylaluminum sesquichloride with sodium is a heterogeneous reaction involving electron transfer from the sodium metal to the aluminum center, leading to the displacement of chloride ions and the formation of new aluminum-carbon bonds.

The following diagram outlines the logical flow of this synthesis route.

Quantitative Data for the Ethylaluminum Sesquichloride Reduction Route

| Parameter | Value | Reference(s) |

| Reduction Temperature | 150-200 °C | [3] |

| Reducing Agent | Sodium (finely divided) | [3] |

| Sodium Excess | Up to 15% | [3] |

| Yield | ~85% | [3] |

| Product Purity | Low in chloride byproducts | [3] |

Detailed Experimental Protocol for the Reduction of Ethylaluminum Sesquichloride

The following protocol provides a general outline for the laboratory-scale synthesis of this compound via the reduction of ethylaluminum sesquichloride.

Materials and Equipment:

-

Three-neck flask equipped with a mechanical stirrer, condenser, and addition funnel

-

Heating mantle

-

Distillation apparatus

-

Ethylaluminum sesquichloride

-

Sodium metal (finely dispersed)

-

Inert solvent (e.g., mineral oil)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reactor Setup: Assemble the reaction flask under an inert atmosphere.

-

Charge Reactor: Add finely dispersed sodium to the flask, potentially in an inert mineral oil slurry.

-

Heating: Heat the mixture to a temperature above the melting point of sodium but below 200 °C (e.g., 150-180 °C).[3]

-

Addition of EASC: Slowly add the ethylaluminum sesquichloride to the stirred sodium dispersion over a period of about 60 minutes.[3]

-

Reaction: Maintain the reaction temperature and stirring to ensure complete reaction.

-

Purification: The this compound product can be isolated by distillation from the reaction mixture.

Safety Considerations

This compound is a highly pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[9] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including fire-retardant clothing, gloves, and eye protection, is mandatory.

Conclusion

The Ziegler direct process represents the most economically viable and widely practiced industrial method for this compound synthesis, offering high yields from readily available starting materials. The two-stage variation of this process allows for optimized reaction conditions for both the hydrogenation and ethylation steps. The reduction of ethylaluminum sesquichloride provides an alternative route, particularly advantageous for producing high-purity, chloride-free this compound. A thorough understanding of the reaction parameters and mechanisms detailed in this guide is essential for the safe and efficient synthesis of this important organoaluminum compound in a research and development setting.

References

- 1. Triethylaluminium - Wikipedia [en.wikipedia.org]

- 2. Ziegler process - Wikipedia [en.wikipedia.org]

- 3. US2954388A - Preparation of this compound - Google Patents [patents.google.com]

- 4. chemcess.com [chemcess.com]

- 5. environmentalgenome.org [environmentalgenome.org]

- 6. guidechem.com [guidechem.com]

- 7. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Preparation of Sodium Aluminum Hydride and Lithium Aluminum Hydride - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. upcommons.upc.edu [upcommons.upc.edu]

An In-depth Technical Guide to the Structure and Bonding of the Triethylaluminum Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylaluminum (TEA), with the chemical formula Al₂(C₂H₅)₆, is a highly reactive and versatile organoaluminum compound. Despite its name suggesting a monomeric structure, it predominantly exists as a dimer, particularly in the liquid and vapor phases at moderate temperatures. This dimeric nature is central to its chemical behavior and reactivity, which has significant implications in various fields, including catalysis, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the structure and bonding of the this compound dimer, supported by quantitative data, detailed experimental methodologies, and visual representations to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Bonding

The structure of the this compound dimer is analogous to that of diborane, featuring a unique electron-deficient bonding arrangement. The dimer consists of two aluminum atoms bridged by two ethyl groups, with the remaining four ethyl groups in terminal positions.[1]

Bonding Characteristics:

-

Three-Center, Two-Electron (3c-2e) Bonds: The bridging of the two aluminum atoms by the ethyl groups is a classic example of 3c-2e "banana" bonds. In this arrangement, the α-carbon of each bridging ethyl group forms a bond with both aluminum atoms simultaneously. This electron-deficient bonding is a hallmark of organoaluminum chemistry.

-

Terminal Bonds: The four terminal ethyl groups are attached to the aluminum atoms through conventional two-center, two-electron (2c-2e) covalent bonds.

-

Coordination Geometry: Each aluminum atom is in a distorted tetrahedral coordination environment, bonded to two terminal ethyl groups and the two bridging ethyl groups.[1]

The dynamic nature of the dimer is characterized by a rapid exchange between the terminal and bridging ethyl groups, a process that is observable by Nuclear Magnetic Resonance (NMR) spectroscopy. At higher temperatures, the dimer can dissociate into its monomeric form, Al(C₂H₅)₃.[1]

Quantitative Structural Data

Precise structural parameters for the this compound dimer have been determined through experimental techniques such as X-ray crystallography and gas-phase electron diffraction. While specific data for the this compound dimer is less commonly cited than its trimethyl counterpart, the structural features are well-established. For the analogous trimethylaluminum (B3029685) dimer (Al₂(CH₃)₆), the following bond lengths have been reported, providing a valuable reference:[1]

| Parameter | Bond Type | Value (Å) |

| Al-C (terminal) | 2c-2e | 1.97 |

| Al-C (bridging) | 3c-2e | 2.14 |

Thermodynamic Parameters of Dimerization

The equilibrium between the monomeric and dimeric forms of this compound is a critical aspect of its reactivity. The thermodynamic parameters for the dissociation of the dimer have been investigated, providing insight into the stability of the bridged structure.

The enthalpy of dissociation for the this compound dimer in the gas phase provides a measure of the strength of the bridging bonds.

| Parameter | Value |

| Enthalpy of Dissociation (ΔH°) | 34.1 ± 0.5 kJ/mol |

Experimental Protocols

The determination of the structure and bonding of the this compound dimer relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution in a dry, inert solvent such as hexane (B92381) or toluene, under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

-

Data Collection: A suitable crystal is mounted on a goniometer head in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion and prevent sample degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Gas-Phase Electron Diffraction

This technique provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Scattering: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam. The electrons are scattered by the molecules, producing a diffraction pattern.

-

Data Analysis: The scattered electron intensity is recorded on a photographic plate or a modern imaging plate detector as a function of the scattering angle. The resulting diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and torsional angles can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic behavior of the this compound dimer in solution, particularly the exchange between terminal and bridging ethyl groups.

Methodology:

-

Sample Preparation: NMR samples are prepared in a high-quality NMR tube under an inert atmosphere. A solution of this compound is made using a dry, deuterated solvent (e.g., toluene-d₈, benzene-d₆, or cyclohexane-d₁₂). The concentration is typically in the range of 0.1-0.5 M.

-

¹H and ¹³C NMR Spectra Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Temperature Control: Variable temperature experiments are crucial. Spectra are recorded at a range of temperatures, typically from low temperatures (e.g., -80 °C) where the exchange is slow and separate signals for terminal and bridging groups can be observed, to higher temperatures (e.g., room temperature) where the exchange is fast, leading to averaged signals.

-

Pulse Sequences: Standard one-dimensional ¹H and ¹³C{¹H} pulse sequences are used.

-

-

Data Analysis: The chemical shifts, coupling constants, and line shapes of the signals are analyzed as a function of temperature to determine the rates of exchange and the thermodynamic parameters of the exchange process.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the bonding and functional groups present in the this compound dimer.

Methodology:

-

Sample Handling: Due to its pyrophoric nature, this compound must be handled in an inert atmosphere glovebox or using Schlenk line techniques. For liquid-phase measurements, a sealed, airtight cell with windows transparent to IR or visible light (e.g., KBr or CaF₂ for IR, quartz for Raman) is used. For gas-phase measurements, a gas cell is filled with the vapor of this compound.

-

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Measurement: The sample is illuminated with the laser, and the scattered light is collected and analyzed.

-

-

Spectral Analysis: The observed vibrational frequencies are assigned to specific bond stretching and bending modes within the molecule. Comparison with theoretical calculations (e.g., using Density Functional Theory) can aid in the assignment of complex spectra.

Visualizing the this compound Dimer Structure

The following diagrams, generated using the DOT language, illustrate the structure of the this compound dimer and a simplified workflow for its structural determination.

Caption: Structure of the this compound dimer with bridging and terminal ethyl groups.

Caption: Workflow for the determination of the this compound dimer structure.

Conclusion

The dimeric structure of this compound, with its characteristic three-center, two-electron bonds, is fundamental to its chemical properties and applications. A thorough understanding of its structure, bonding, and dynamic behavior is essential for researchers and professionals working with this important organometallic reagent. The experimental techniques and data presented in this guide provide a solid foundation for further investigation and application of this compound in various scientific and industrial endeavors.

References

An In-depth Technical Guide to the Pyrophoric Nature of Triethylaluminum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pyrophoric nature of triethylaluminum (TEAL), a highly reactive organoaluminum compound. Understanding its properties is critical for its safe handling and effective use in research and industrial applications, including as a co-catalyst in olefin polymerization and as a reagent in organic synthesis.[1][2][3]

Chemical and Physical Properties

This compound exists as a dimer, Al₂Et₆, in its common state, though it can crack into its monomeric form, AlEt₃, at higher temperatures.[4] It is a colorless, volatile liquid that is soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₃₀Al₂ (dimer) | [4] |

| Molar Mass | 228.335 g·mol⁻¹ | [4] |

| Appearance | Colorless liquid | [1][4] |

| Density | 0.8324 g/mL at 25 °C | [4] |

| Melting Point | -46 °C (-51 °F; 227 K) | [4] |

| Boiling Point | 128 to 130 °C (262 to 266 °F; 401 to 403 K) at 50 mmHg | [4] |

| Flash Point | -18 °C (0 °F; 255 K) | [4] |

| Auto-ignition | Spontaneously ignites in air | [2][3][5] |

Pyrophoric Nature and Reactivity

The pyrophoric nature of TEAL stems from its highly polarized aluminum-carbon bonds, which lead to a strong affinity for oxygen and protic sources.

2.1. Reaction with Air

This compound ignites spontaneously upon contact with air.[1][2][4] This violent oxidation reaction is highly exothermic. The primary products of complete combustion are aluminum oxide (Al₂O₃), carbon dioxide (CO₂), and water (H₂O).[1] The dense smoke produced during combustion consists mainly of aluminum oxide.[5][6]

2.2. Reaction with Water

TEAL reacts violently and explosively with water, producing flammable ethane (B1197151) gas and aluminum hydroxide.[1][2][4] This reaction is extremely hazardous and necessitates the strict exclusion of moisture during handling and storage.

Table 2: Thermochemical Data of this compound

| Property | Value | References |

| Enthalpy of Combustion (ΔH°c) | -5105.70 ± 2.90 kJ/mol (-22.36 kJ/g) | [4] |

| Heat of Hydrolysis (25 °C) | 4619 J/g (1104 cal/g) | [1] |

| Heat of Formation (ΔH°f, 25 °C) | -218 kJ/mol (-52 kcal/mol) | [1] |

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key reaction pathways of this compound that contribute to its pyrophoric nature.

Caption: Reaction pathways of this compound with air and water.

Experimental Protocols for Handling Pyrophoric Materials

Safe handling of this compound requires meticulous planning and execution. The following protocols are generalized from established safety procedures for pyrophoric liquids.[7][8][9][10][11]

4.1. General Precautions

-

Work Area: All manipulations must be performed in a certified chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[1][7] The work area should be free of flammable materials and ignition sources.[9][12]

-

Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene gloves).[10]

-

Buddy System: Never work alone when handling pyrophoric materials.[8][9]

-

Emergency Preparedness: Ensure access to a Class D fire extinguisher (for combustible metals), dry sand, or soda ash.[2][12] Do not use water, foam, or halogenated extinguishing agents.[2][12] An eyewash and safety shower must be readily accessible.

4.2. Transferring this compound Using a Syringe

This procedure outlines the safe transfer of small quantities of TEAL. For larger volumes, a double-tipped needle (cannula) technique is recommended.[11]

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Purge the syringe with dry inert gas.

-

The TEAL container should be securely clamped.

-

-

Procedure:

-

Puncture the septum of the TEAL container with an inert gas inlet needle to maintain a positive pressure.

-

Insert the transfer syringe needle through the septum into the liquid.

-

Slowly draw the desired volume of TEAL into the syringe. It is advisable not to fill the syringe to more than 60-70% of its capacity.[11]

-

Withdraw the syringe and quickly insert it into the receiving flask, which is also under an inert atmosphere.

-

Dispense the TEAL into the receiving flask.

-

-

Quenching and Cleaning:

-

Rinse the syringe and needle with a dry, inert solvent (e.g., hexane).

-

The solvent rinse should be quenched by slowly adding it to a flask containing a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, water.[11]

-

Caption: Generalized workflow for handling this compound.

Conclusion

This compound is an invaluable reagent in various chemical fields, but its extreme pyrophoricity demands rigorous adherence to safety protocols. A thorough understanding of its reactivity with air and water, coupled with meticulous experimental technique, is paramount for its safe and successful application in a laboratory or industrial setting.

References

- 1. nouryon.com [nouryon.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. This compound | 97-93-8 [chemicalbook.com]

- 4. Triethylaluminium - Wikipedia [en.wikipedia.org]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. cmu.edu [cmu.edu]

- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

- 11. chemistry.ucla.edu [chemistry.ucla.edu]

- 12. nj.gov [nj.gov]

Triethylaluminum (CAS 97-93-8): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethylaluminum (TEA), identified by CAS Number 97-93-8, is a highly reactive and versatile organoaluminum compound. With the chemical formula Al(C₂H₅)₃ or, more accurately as a dimer, Al₂(C₂H₅)₆, it exists as a colorless to yellowish liquid at room temperature.[1] Its powerful Lewis acidity and reducing properties make it an indispensable reagent and catalyst in a multitude of industrial and laboratory settings.[2] However, its pyrophoric nature, igniting spontaneously in air and reacting violently with water, necessitates specialized handling procedures.[1][3] This guide provides a detailed overview of its properties, synthesis, applications, and experimental protocols relevant to its use in research and development.

Core Properties and Identification

This compound is characterized by its unique chemical identity and distinct physical properties. It is commonly supplied as a neat liquid or in solution with hydrocarbon solvents like hexane (B92381), heptane (B126788), or toluene (B28343) to mitigate its pyrophoric nature.[4][5]

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Aluminum triethyl, Triethylalumane, TEA, TEAL[2] |

| CAS Number | 97-93-8[4] |

| Molecular Formula | C₆H₁₅Al[2] |

| Molecular Weight | 114.17 g/mol [6] |

| Structure | Dimeric in nature, Al₂(C₂H₅)₆[1] |

| SMILES String | CC--INVALID-LINK--CC[7] |

| InChI Key | VOITXYVAKOUIBA-UHFFFAOYSA-N[7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for designing experiments and ensuring safe handling.

| Property | Value |

| Appearance | Clear, colorless liquid[6] |

| Melting Point | -52.5 °C to -50 °C[2][6] |

| Boiling Point | 194 °C (at 1,013 hPa); 128-130 °C (at 50 mmHg)[6][7] |

| Density | 0.832 to 0.835 g/cm³ at 25 °C[6][7] |

| Flash Point | -20 °C to -18 °C[2][6] |

| Vapor Pressure | 1 mmHg at 62.2 °C[7] |

| Solubility | Miscible with saturated hydrocarbons; Reacts violently with water[4] |

| Autoignition | Spontaneously ignites in air[4] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through a multi-step "direct synthesis" process developed by Karl Ziegler.[1][8] This efficient method uses aluminum, hydrogen, and ethylene (B1197577) as starting materials.[1] The process can be summarized in two main stages: the formation of diethylaluminum hydride, followed by its reaction with ethylene to yield this compound.[8]

The overall reaction is: 2 Al + 3 H₂ + 6 C₂H₄ → Al₂(C₂H₅)₆[1]

Another method involves the reduction of ethylaluminum sesquichloride (Al₂Cl₃Et₃) with an alkali metal like sodium.[1]

Key Applications

This compound's high reactivity makes it a valuable component in several key chemical processes, from large-scale polymer production to specialized organic synthesis.

-

Ziegler-Natta Catalysis: A primary application of TEA is as a co-catalyst in Ziegler-Natta polymerization for producing polyolefins like polyethylene (B3416737) and polypropylene.[1][9] It serves to activate the transition metal catalyst (e.g., titanium tetrachloride) by alkylation and reduction, and also acts as a scavenger for impurities like water and oxygen.[1]

-

Production of Fatty Alcohols: TEA is used as an intermediate in the industrial synthesis of fatty alcohols, which are precursors to detergents and plasticizers.[1] This involves the oligomerization of ethylene in the "Aufbau" (growth) reaction.[1]

-

Organic and Pharmaceutical Synthesis: In laboratory and fine chemical settings, TEA serves as a potent nucleophilic ethylating agent and a Lewis acid. It is used in stereoselective synthesis to produce complex active pharmaceutical ingredients and facilitate challenging C-C bond formations.[6]

-

Pyrophoric Agent: Its property of igniting spontaneously in air makes it an effective ignitor for rocket engines.[8] The SpaceX Falcon 9 rocket, for instance, uses a TEA-triethylborane mixture for first-stage ignition.

Experimental Protocols and Methodologies

Due to its hazardous nature, all work with this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques and equipment.[10]

General Protocol for Handling and Transfer (Syringe/Cannula)

This protocol outlines the standard procedure for safely transferring pyrophoric liquids like this compound from a reagent bottle to a reaction flask.

Materials:

-

Sure/Seal™ bottle of this compound

-

Dry, nitrogen-flushed glassware (reaction flask with septum)

-

Dry, gas-tight syringe and long needle

-

Double-tipped needle (cannula)

-

Inert gas source (Nitrogen or Argon) with a bubbler setup

-

Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses with side shields, face shield, and fire-retardant gloves over chemically resistant gloves.[10]

Procedure:

-

Preparation: Ensure the reaction flask is oven-dried, assembled while hot, and thoroughly purged with inert gas. The this compound bottle should be clamped securely in the fume hood.[10]

-

Pressurizing the Reagent Bottle: Insert a needle from the inert gas line through the septum of the TEA bottle to create a slight positive pressure. The gas flow should be gentle, observable through the bubbler.

-

Syringe Transfer: Puncture the septum with a dry, inert-gas-flushed syringe and needle. Slowly draw the desired volume of liquid into the syringe. It's advisable to draw a small amount of inert gas from the headspace into the syringe after drawing the liquid to act as a buffer.[7]

-

Delivery: Quickly and smoothly withdraw the syringe from the reagent bottle and insert it through the septum of the reaction flask. Inject the this compound into the flask, ensuring the needle tip is below the solvent level if applicable.

-

Cleaning: Immediately rinse the syringe and needle by drawing up and expelling an inert, dry solvent (e.g., hexane or toluene) into a separate flask designated for quenching. Repeat this process three times.[11]

Protocol for Quenching and Disposal

Small amounts of excess or residual this compound must be carefully destroyed before disposal.

Procedure:

-

Dilution: Transfer the residual TEA to a reaction flask containing an unreactive, dry solvent (e.g., heptane or toluene) under an inert atmosphere. The dilution should be significant (at least 10-fold).[7]

-

Cooling: Place the flask in an ice-water or dry ice/acetone bath to dissipate the heat generated during quenching.[10]

-

Primary Quench: Slowly and dropwise, add a less reactive alcohol like isopropanol to the stirred solution. Vigorous gas evolution (ethane) will occur. Continue addition until gas evolution subsides.[7]

-

Secondary Quench: To ensure complete reaction, slowly add methanol, which is more reactive than isopropanol.[7]

-

Final Quench: Once gas evolution has ceased with methanol, very cautiously add water dropwise to neutralize any remaining reactive species.[7]

-

Disposal: The resulting solution, containing aluminum salts and alcohols, should be neutralized and disposed of as hazardous waste according to institutional guidelines.[7]

Representative Protocol: Ziegler-Natta Polymerization of Ethylene

This procedure is a representative example of a lab-scale ethylene polymerization.

Materials:

-

High-pressure stainless-steel reactor equipped with a stirrer, temperature control, and gas inlets.

-

Catalyst: MgCl₂-supported TiCl₄ catalyst.

-

Co-catalyst: this compound (TEA) solution in hexane.

-

Solvent: Anhydrous isobutane (B21531) or heptane.

-

Monomer: High-purity ethylene gas.

-

Chain Transfer Agent (optional): Hydrogen gas.

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen. The solvent (e.g., isobutane) is added to the reactor.

-

Catalyst Introduction: A precise amount of TEA solution (e.g., to achieve an Al/Ti molar ratio of 100) is injected into the reactor, followed by the solid titanium-based catalyst precursor as a slurry.[12]

-

Polymerization: The reactor is heated to the target temperature (e.g., 80-85 °C) and pressurized with ethylene to the desired partial pressure (e.g., 0.7-0.8 MPa).[12][13] If used, hydrogen is added to control molecular weight.[13]

-

Reaction Monitoring: The reaction is maintained for a set time (e.g., 60 minutes), with ethylene fed continuously to maintain constant pressure.[13]

-

Termination: The polymerization is terminated by venting the ethylene and adding a quenching agent like acidified alcohol.

-

Product Isolation: The resulting polyethylene powder is collected, washed with alcohol to remove catalyst residues, and dried.

Representative Protocol: Asymmetric Ethylation of Aldehydes

This general procedure demonstrates the use of TEA in stereoselective synthesis to create chiral alcohols, a common step in pharmaceutical synthesis.

Materials:

-

Chiral Ligand: e.g., (S)-BIQOL

-

Catalyst Precursor: Titanium isopropoxide [Ti(O-i-Pr)₄]

-

Reagent: this compound (1.0 M solution in hexane)

-

Substrate: Aromatic aldehyde (e.g., benzaldehyde)

-

Solvent: Anhydrous THF

Procedure:

-

Catalyst Formation: To a solution of the chiral ligand (e.g., 0.025 mmol) in THF (1.0 mL) at 0°C under an inert atmosphere, add titanium isopropoxide (0.80 mmol).[6]

-

Activation: Stir the mixture for 15 minutes, then add the this compound solution (0.75 mmol). Stir for an additional 15 minutes to form the active chiral titanium complex.[6]

-

Addition Reaction: Add the aromatic aldehyde (e.g., 0.25 mmol) to the catalyst mixture.[6]

-

Reaction and Quenching: Maintain the reaction at 0°C for the specified time (e.g., 6 hours). After completion, quench the reaction carefully with an aqueous acid solution (e.g., 1N HCl).

-

Workup and Analysis: Extract the product with an organic solvent, dry, and concentrate. The product, a chiral 1-arylpropan-1-ol, can be purified by chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[6]

Reaction Mechanisms

Ziegler-Natta Catalyst Activation

In Ziegler-Natta polymerization, TEA plays a crucial role in activating the precatalyst, typically TiCl₄ supported on MgCl₂. The process involves the alkylation of the titanium center, where ethyl groups from TEA replace chloride atoms, and the reduction of Ti(IV) to the active Ti(III) species. This creates a vacant coordination site on the titanium center, which is essential for olefin binding and insertion.

Safety and Toxicology

This compound is an extremely hazardous substance that requires stringent safety protocols. Its primary hazards are its pyrophoricity and high reactivity.

Hazard Classification

| Classification | Hazard Statement |

| GHS Pyrophoric Liquid | H250: Catches fire spontaneously if exposed to air[4] |

| GHS Water-Reactive | H260: In contact with water releases flammable gases which may ignite spontaneously[4] |

| GHS Skin Corrosion | H314: Causes severe skin burns and eye damage[4] |

| NFPA 704 | Health: 3, Flammability: 4, Instability: 3, Special: W (Reacts with water) |

Toxicological Data

Due to its intense reactivity, standard toxicological testing is often not feasible.[4] The primary health effect is severe tissue destruction upon contact.[4] It is extremely destructive to the skin, eyes, and respiratory tract.[4]

| Exposure Route | Effect | Data |

| Inhalation | Causes severe irritation and burns to the nose, throat, and lungs.[9] | LC50 (Rat): 10 g/m³ for 15 min[9] |

| Skin Contact | Causes severe chemical and thermal burns.[4] | Data not available due to high reactivity.[4] |

| Eye Contact | Causes severe eye damage and burns.[4] | Data not available due to high reactivity.[4] |

| Ingestion | Causes severe burns to the gastrointestinal tract. | Data not available. |

| Carcinogenicity | Not classified as a carcinogen. | No ingredient is identified as a carcinogen by IARC, NTP, or OSHA. |

First Aid Measures:

-

Skin Contact: Do NOT use water. Brush off loose particles and immerse the affected area in cool water or wrap in wet bandages. Seek immediate medical attention.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Fire Fighting: Do NOT use water, foam, or halogenated agents. Use dry chemical powder (Class D), dry sand, or powdered lime to smother the fire.[7]

References

- 1. EP2313379B1 - Process for the preparation of efavirenz - Google Patents [patents.google.com]

- 2. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. Asymmetric addition of triethylaluminium to aromatic aldehydes catalyzed by titanium-(5,5'-biquinoline-6,6'-diol) complexes. | Semantic Scholar [semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 11. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 12. CN103772423B - A kind of synthesis technique of triethyl aluminum - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility of Triethylaluminum in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triethylaluminum (TEAL), a highly reactive organoaluminum compound widely used as a co-catalyst in olefin polymerization, in the synthesis of long-chain alcohols, and as an alkylating agent. Given its pyrophoric nature and high reactivity towards protic solvents, a thorough understanding of its solubility in appropriate organic solvents is critical for its safe handling, storage, and effective use in various chemical processes.

Core Concepts in this compound Solubility

This compound is a colorless to pale yellow liquid that is highly sensitive to air and moisture.[1] Its solubility is primarily dictated by the principle of "like dissolves like." As a nonpolar organometallic compound, it exhibits high solubility in nonpolar and weakly polar aprotic solvents.[1]

It is crucial to note that TEAL reacts violently with water and other protic solvents such as alcohols, leading to the release of flammable ethane (B1197151) gas.[2][3] Therefore, all solvents must be rigorously dried and deoxygenated before use.

Quantitative and Qualitative Solubility Data

While precise quantitative data on the saturation limits of this compound in various organic solvents is not extensively available in public literature, it is widely recognized as being miscible with many common nonpolar organic solvents.[2] Miscibility implies that the substances can be mixed in all proportions without phase separation. This high solubility is further evidenced by its commercial availability in standardized solution concentrations.

The following table summarizes the qualitative solubility of this compound and lists commonly available commercial solution concentrations, which can serve as a practical guide for its use.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Commercially Available Concentrations |

| Hexanes | C₆H₁₄ | Saturated Hydrocarbon | Miscible[1][2] | 1.0 M[4][5], 25% w/w[1] |

| Heptane | C₇H₁₆ | Saturated Hydrocarbon | Miscible[1] | 0.6 M[6][7], 1.0 M[8], 1.3 M[9] |

| Toluene (B28343) | C₇H₈ | Aromatic Hydrocarbon | Soluble[10] | 15% (ca. 1.1 M), 25 wt. %[11] |

| Benzene | C₆H₆ | Aromatic Hydrocarbon | Soluble[10] | Information not readily available |

| Cycloaliphatic Hydrocarbons | e.g., Cyclohexane | Saturated Hydrocarbon | Soluble | Information not readily available |

| Ethers (e.g., THF) | C₄H₈O | Polar Aprotic | Soluble[12] | Information not readily available |

| Water | H₂O | Protic | Reacts Violently [2] | Not Applicable |

| Alcohols (e.g., Ethanol) | C₂H₅OH | Protic | Reacts Violently [1] | Not Applicable |

| Halogenated Solvents | e.g., CCl₄, CHCl₃ | Halocarbon | Reacts Violently [1] | Not Applicable |

Experimental Protocol for Determining Solubility of this compound

The determination of the solubility of an air- and moisture-sensitive, pyrophoric compound like this compound requires specialized equipment and techniques to ensure safety and accuracy. The following protocol outlines a gravimetric method for determining the solubility of TEAL in a dried, deoxygenated organic solvent. All procedures must be carried out in a certified fume hood and under an inert atmosphere (e.g., dry argon or nitrogen) using either a glovebox or Schlenk line techniques.

1. Materials and Apparatus:

-

This compound

-

High-purity, anhydrous organic solvent (e.g., hexane, toluene)

-

Schlenk flasks

-

Glovebox or Schlenk line with a dual vacuum/inert gas manifold

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filter cannula (a tube with filter paper or a frit)

-

Pre-weighed collection flasks with septa

-

Gas-tight syringes and needles

-

Analytical balance

2. Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120°C overnight and cool under vacuum or in a desiccator.

-

Ensure the solvent is anhydrous and deoxygenated, typically by distillation over a suitable drying agent (e.g., sodium/benzophenone) or by passing it through a column of activated alumina.

-

Perform all subsequent steps under a positive pressure of an inert gas.

-

-

Saturation:

-

In a Schlenk flask, add a known volume of the dried solvent.

-

While stirring, slowly add an excess of this compound to the solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the flask and place it in a constant temperature bath. Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

Once equilibrium is reached, stop stirring and allow any undissolved TEAL to settle.

-

Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed Schlenk flask using a filter cannula. This is crucial to avoid transferring any undissolved material.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the collection flask under vacuum. This should be done carefully, potentially with gentle heating, to avoid any loss of the TEAL residue.

-

Once the solvent is completely removed, carefully bring the flask back to room temperature and atmospheric pressure with the inert gas.

-

Weigh the collection flask containing the solid residue. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty flask.

-

3. Calculation of Solubility:

The solubility can be expressed in various units, such as grams per 100 mL or moles per liter.

-

Solubility ( g/100 mL):

-

(Mass of residue (g) / Volume of sample taken (mL)) * 100

-

-

Solubility (mol/L):

-

(Mass of residue (g) / Molecular weight of TEAL (114.16 g/mol )) / Volume of sample taken (L)

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedure for determining the solubility of an air-sensitive compound like this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by several key factors. The interplay of these factors determines its behavior in a given solvent system.

Caption: Key factors that influence the solubility of this compound in organic solvents.

References

- 1. This compound | 97-93-8 [chemicalbook.com]

- 2. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 三乙基铝 93% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Triethyl Aluminum (TEAL) – silver-chem.co [silver-chem.co]

- 5. Naarini Molbio Pharma [naarini.com]

- 6. 381171000 [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Triethylaluminium, 1.3M solution in Heptane, Thermo Scientific Chemicals 100 mL | Contact Us [thermofisher.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. This compound 25wt. toluene 97-93-8 [sigmaaldrich.com]

- 12. Triethylaluminium - Wikipedia [en.wikipedia.org]

The Reaction of Triethylaluminum with Protic Solvents: A Technical Guide

Executive Summary: Triethylaluminum (TEA) is a highly reactive organoaluminum compound, existing primarily as a dimer (Al₂Et₆), renowned for its role as a co-catalyst in olefin polymerization. Its utility, however, is deeply rooted in its fundamental reactivity, particularly its vigorous and often hazardous interactions with protic solvents. The polarized aluminum-carbon bonds in TEA render the ethyl groups susceptible to protonation by a wide range of protic reagents, from water and alcohols to terminal alkynes and amines. This reaction, a classic alkane elimination, proceeds rapidly and exothermically to form aluminum-heteroatom bonds and ethane (B1197151) gas. Understanding the mechanisms, kinetics, and thermodynamics of these reactions is critical for its safe handling and effective use in chemical synthesis. This guide provides an in-depth examination of the core reactions of TEA with various protic solvents, summarizes key quantitative data, outlines experimental protocols, and emphasizes critical safety procedures for researchers, scientists, and drug development professionals.

Introduction to this compound (TEA)

This compound (C₆H₁₅Al), commonly abbreviated as TEA, is a colorless, pyrophoric liquid that ignites spontaneously upon exposure to air.[1][2] In solution and as a liquid, it exists predominantly as a dimer, Al₂(C₂H₅)₆, featuring bridging ethyl groups in a structure analogous to diborane.[3] The aluminum centers are electron-deficient, making TEA a potent Lewis acid that readily forms adducts with bases like ethers and amines.[3][4]

The most characteristic chemical feature of TEA is the highly polarized nature of the aluminum-carbon (Al-C) bonds, which imparts significant carbanionic character to the ethyl groups. This makes them powerful nucleophiles and extremely strong bases, capable of deprotonating even very weak acids. This high reactivity is the foundation for its reactions with protic solvents.

Core Reaction Mechanism with Protic Solvents

The fundamental reaction between this compound and a generic protic solvent (HX) is an alkane elimination reaction. The protic hydrogen is abstracted by an ethyl group, leading to the formation of a stable new aluminum-heteroatom bond (Al-X) and the evolution of ethane gas.

General Reaction Stoichiometry

The overall reaction with a protic reagent HX proceeds to full substitution, as shown in the following equation: Al₂Et₆ + 6 HX → 2 AlX₃ + 6 C₂H₆[3]

This reaction is highly favorable and occurs with a wide variety of protic solvents, including water, alcohols, phenols, carboxylic acids, primary and secondary amines, and even terminal acetylenes.[3]

Stepwise Substitution and Kinetics

The reaction with protic solvents, particularly alcohols, does not occur in a single step but as a series of consecutive substitutions. The first substitution is the most vigorous.[5]

-

First Substitution: this compound reacts with one equivalent of alcohol (ROH) to form a dimeric diethylaluminum alkoxide. (Et₃Al)₂ + 2 ROH → (Et₂AlOR)₂ + 2 C₂H₆

-

Further Substitution: The resulting diethylaluminum alkoxides are less reactive than TEA but can react with additional alcohol to yield ethylaluminum dialkoxides and, subsequently, aluminum trialkoxides.[5]

Kinetic studies of the alcoholysis of TEA show the reaction is second-order overall, being first-order with respect to both TEA and the alcohol.[5] The reaction rate is influenced by several factors:

-